3-((4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl)-2-methyl-1H-indole
Description
Properties
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)-pyridin-2-ylmethyl]-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4/c1-3-24-12-14-25(15-13-24)21(19-10-6-7-11-22-19)20-16(2)23-18-9-5-4-8-17(18)20/h4-11,21,23H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYVABBUQLNZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl)-2-methyl-1H-indole is a synthetic derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₄H₁₈N₄
- Molecular Weight : 246.32 g/mol
- Key Functional Groups :
- Indole ring
- Piperazine moiety
- Pyridine ring
Research indicates that compounds with similar structural characteristics often exhibit various biological activities, including:
- Protein Kinase Inhibition : Compounds containing piperazine and pyridine rings have been shown to inhibit protein kinases, which are crucial in regulating cellular functions and are often implicated in cancer progression .
- Antitumor Activity : The compound may possess antitumor properties by inhibiting cell proliferation through pathways involving cyclin-dependent kinases (CDKs) .
- Neurotransmitter Modulation : Piperazine derivatives are known to interact with neurotransmitter systems, potentially influencing acetylcholine and serotonin pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of similar compounds:
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of a related piperazine derivative, researchers treated MV4-11 acute myeloid leukemia cells with varying concentrations of the compound. The results demonstrated significant inhibition of cell proliferation at concentrations as low as 0.25 μM, indicating potent antitumor activity .
Case Study 2: Neurotransmitter Interaction
Another investigation focused on the interaction of piperazine derivatives with human acetylcholinesterase. Virtual screening revealed that certain derivatives effectively bind to both peripheral anionic and catalytic sites, suggesting potential applications in treating neurological disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique attributes of 3-((4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl)-2-methyl-1H-indole, it is compared with structurally related compounds from the literature. Key differences in core scaffolds, substituents, and inferred biological activities are summarized below.
Table 1: Structural and Functional Comparison of Related Compounds
Key Findings from Structural Analysis
Core Scaffold Influence: Indole vs. Pyrimidinone: Indole derivatives (e.g., target compound) are more lipophilic and may exhibit stronger binding to hydrophobic enzyme pockets, whereas pyrimidinone cores (e.g., ) offer metabolic stability due to aromatic nitrogen atoms . Indazole vs. Indole: The indazole-pyridine hybrid in introduces sulfonamide and chloro groups, which could enhance target specificity but reduce solubility compared to the ethylpiperazine-substituted indole .
Substituent Effects: Ethylpiperazine vs. Nitroaniline vs. Piperazine: The nitroaniline group in Compound 4 () introduces redox activity but may limit solubility and increase toxicity risks compared to the piperazine moiety .
Synthetic Accessibility: The target compound’s synthesis likely employs a Mannich-type reaction (as suggested in ), which is scalable and modular for introducing diverse substituents . In contrast, pyrimidinone derivatives () require multi-step cyclization, complicating large-scale production .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-((4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl)-2-methyl-1H-indole, and how do reaction conditions influence yield?
- Methodology :
- Mannich Reaction : This compound’s piperazine and pyridine motifs suggest a Mannich-type reaction, where secondary amines (e.g., 4-ethylpiperazine) react with carbonyl intermediates and indole derivatives. For example, similar indole-piperazine hybrids are synthesized via Mannich reactions in dichloromethane with NaOH as a base, achieving >90% purity after recrystallization .
- Catalyzed Coupling : Iodine-catalyzed thiolation (e.g., ) may be adapted for introducing sulfur-containing groups, though optimization for ethylpiperazine substitution is required.
- Critical Parameters : Solvent polarity (e.g., acetonitrile vs. DCM), temperature (reflux vs. room temperature), and stoichiometric ratios of amine/indole precursors significantly impact regioselectivity and yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodology :
- NMR Spectroscopy : - and -NMR are essential for confirming the ethylpiperazine, pyridyl, and indole moieties. For example, -NMR peaks near δ 2.5–3.5 ppm indicate piperazine protons, while aromatic protons in the indole and pyridine rings appear at δ 6.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight (e.g., calculated for CHN: 335.22 g/mol).
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for related indole-piperazine hybrids .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodology :
- Analog Synthesis : Systematically modify substituents (e.g., ethyl group on piperazine, methyl on indole) and evaluate changes in bioactivity. For example, replacing the ethyl group with bulkier alkyl chains may alter receptor binding .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins (e.g., serotonin receptors), leveraging crystallographic data from similar indole derivatives .
- In Vitro Assays : Screen analogs against relevant cell lines (e.g., CNS or cancer models) to correlate structural changes with IC values .
Q. How should contradictory data in biological activity studies be analyzed?
- Methodology :
- Reproducibility Checks : Verify assay conditions (e.g., cell passage number, solvent controls). For instance, DMSO concentrations >0.1% may nonspecifically inhibit ion channels, skewing results .
- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC) and adjust for variables like protein expression levels or assay sensitivity .
- Mechanistic Studies : Use knock-out models or competitive binding assays to confirm target specificity if conflicting receptor affinities are reported .
Q. What strategies mitigate side reactions during the synthesis of this compound?
- Methodology :
- Intermediate Monitoring : Use TLC or HPLC to track reaction progress. For example, over-alkylation of piperazine can produce di-substituted byproducts, detectable via shifted -NMR signals .
- Protecting Groups : Temporarily shield reactive sites (e.g., indole NH with Boc groups) during piperazine coupling steps .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may reduce undesired oxidation of the pyridine ring .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Methodology :
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–7.4) and analyze degradation products via LC-MS. Indole derivatives are prone to oxidation at acidic pH .
- Plasma Stability Assays : Expose the compound to human plasma and quantify remaining intact compound over 24 hours using UV-HPLC .
- Microsomal Metabolism : Use liver microsomes to identify cytochrome P450-mediated metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
